Lyase‑Over‑Hydroxylase Selectivity Ratio: Orteronel vs. Abiraterone
In cell‑free human CYP17A1 enzyme assays, Orteronel displays 5.4‑fold selectivity for 17,20‑lyase (IC50 = 140 nM) over 17α‑hydroxylase (IC50 = 760 nM), and in human adrenal tumour cells this selectivity extends to 27‑fold (DHEA vs. cortisol production) [1]. By contrast, abiraterone preferentially inhibits 17α‑hydroxylase (IC50 1.5–72 nM) over 17,20‑lyase (IC50 2.9–800 nM), yielding a lyase‑to‑hydroxylase selectivity ratio of only 0.1–1.4‑fold [2]. Orteronel is therefore the only clinical‑stage CYP17A1 inhibitor with demonstrated lyase‑over‑hydroxylase selectivity in the single‑digit to >20‑fold range in both enzyme and cellular contexts.
| Evidence Dimension | 17,20‑lyase / 17α‑hydroxylase IC50 selectivity ratio |
|---|---|
| Target Compound Data | Lyase IC50 = 140 nM; Hydroxylase IC50 = 760 nM; Selectivity ratio = 5.4‑fold (cell‑free); 27‑fold (H295R adrenal tumour cells) |
| Comparator Or Baseline | Abiraterone: Lyase IC50 = 2.9–800 nM; Hydroxylase IC50 = 1.5–72 nM; Selectivity ratio = 0.1–1.4‑fold (favours hydroxylase). |
| Quantified Difference | Orteronel selectivity ratio is ≥5‑fold higher for lyase; abiraterone shows inverse (hydroxylase‑favouring) selectivity. |
| Conditions | Human CYP17A1 expressed in yeast microsomes (cell‑free); substrate: pregnenolone/17α‑hydroxypregnenolone; products quantified by LC‑MS/MS. Human adrenal tumour H295R cells for cellular DHEA vs. cortisol production. |
Why This Matters
Lyase‑selective inhibition spares glucocorticoid and mineralocorticoid biosynthesis more than pan‑CYP17 inhibition, potentially reducing the need for concomitant corticosteroids and lowering the risk of hypertension, oedema, and hypokalaemia.
- [1] Yamaoka M, Hara T, Hitaka T, et al. Orteronel (TAK-700), a novel non‑steroidal 17,20‑lyase inhibitor: Effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys. J Steroid Biochem Mol Biol. 2012;129(3‑5):115‑128. View Source
- [2] Petrunak EM, Rogers SA, Aubé J, Scott EE. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1. Drug Metab Dispos. 2017;45(6):635‑645. (Table 1). View Source
